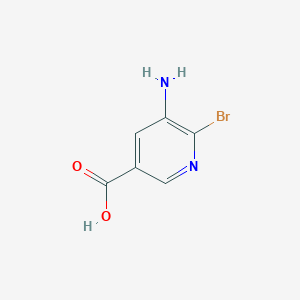

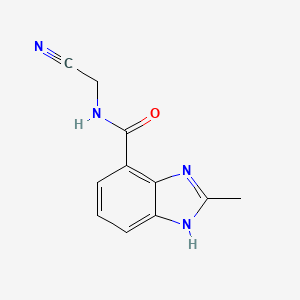

![molecular formula C25H18FN3O2 B2381297 ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901264-91-3](/img/structure/B2381297.png)

ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate, also known as PF-06463922, is a small molecule inhibitor that is being studied for its potential use in treating various types of cancer. This compound belongs to the class of pyrazoloquinolines, which have been reported to exhibit potent anticancer activity.

Scientific Research Applications

Synthetic Applications in Heterocyclic Chemistry

Ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is used as a building block in the synthesis of tri- and tetra-cyclic heterocycles. It involves radical cyclization reactions with azoles like imidazoles, pyrroles, indoles, and pyrazoles, leading to the formation of new 6-membered rings attached to azoles. This synthesis is significant in developing new molecular structures for potential applications in medicinal chemistry and materials science (Allin et al., 2005).

Fluorophores in Biochemistry and Medicine

Derivatives of quinoline, such as this compound, are known for their efficiency as fluorophores. These compounds are extensively utilized in biochemistry and medicine for studying various biological systems, particularly in DNA fluorophore research. Their potential applications include usage in sensitive and selective compounds for biochemical studies (Aleksanyan & Hambardzumyan, 2013).

Application in Organic Light-Emitting Diodes (OLEDs)

Compounds similar to this compound are studied for their potential use in organic light-emitting diodes (OLEDs). These compounds, particularly those with a pyrazole group, have shown promising results in electroluminescence, offering insights into the development of advanced lighting and display technologies (Y. T. et al., 2001).

Corrosion Inhibition in Industrial Processes

Pyrazole derivatives, related to the compound , have been identified as effective corrosion inhibitors. Their application in protecting mild steel in industrial processes, such as pickling, highlights their importance in industrial chemistry. These inhibitors function by forming adsorbed films on metal surfaces, thereby reducing corrosion rates (Dohare et al., 2017).

Fluorescent pH Sensors

Certain heteroatom-containing organic fluorophores, structurally similar to this compound, demonstrate properties suitable for fluorescent pH sensing. These compounds can switch their emission properties in response to changes in pH, making them valuable tools in chemical and biological sensing applications (Yang et al., 2013).

properties

IUPAC Name |

ethyl 1-(3-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18FN3O2/c1-2-31-25(30)17-11-12-22-20(13-17)24-21(15-27-22)23(16-7-4-3-5-8-16)28-29(24)19-10-6-9-18(26)14-19/h3-15H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHZYJLFUIADLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)F)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

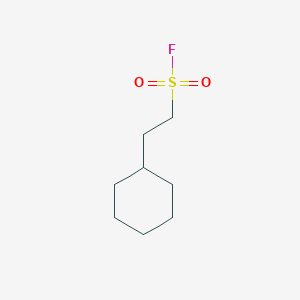

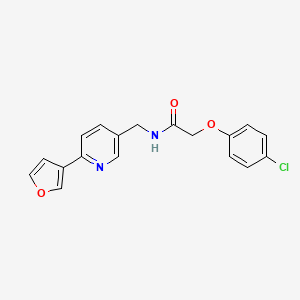

![Methyl 5-methyl-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2381216.png)

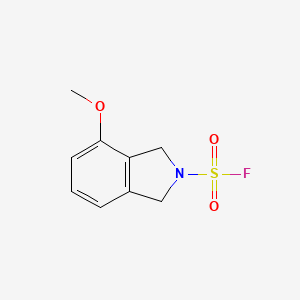

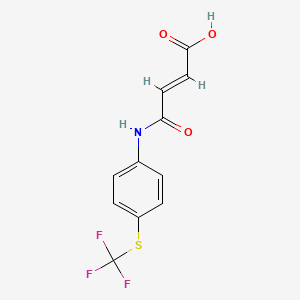

![2-(2,5-dioxopyrrolidin-1-yl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)acetamide](/img/structure/B2381225.png)

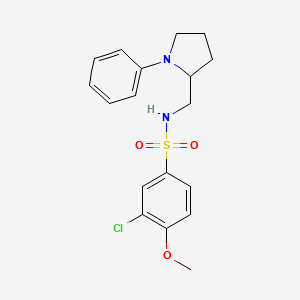

![5-allyl-7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2381227.png)

![(5Z)-5-({4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2381228.png)

![2-((3-(4-Nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2381229.png)

![7-bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B2381230.png)

![4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2381234.png)